(S,S)-1,3-Bis(4-bromobenzyl)-2-chlorooctahydro-2-(2E)-crotyl-1H-1,3,2-benzodiazasilole
Description
The exact mass of the compound (S,S)-1,3-Bis(4-bromobenzyl)-2-chlorooctahydro-2-(2E)-crotyl-1H-1,3,2-benzodiazasilole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S,S)-1,3-Bis(4-bromobenzyl)-2-chlorooctahydro-2-(2E)-crotyl-1H-1,3,2-benzodiazasilole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S,S)-1,3-Bis(4-bromobenzyl)-2-chlorooctahydro-2-(2E)-crotyl-1H-1,3,2-benzodiazasilole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3aS,7aS)-1,3-bis[(4-bromophenyl)methyl]-2-[(E)-but-2-enyl]-2-chloro-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazasilole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29Br2ClN2Si/c1-2-3-16-30(27)28(17-19-8-12-21(25)13-9-19)23-6-4-5-7-24(23)29(30)18-20-10-14-22(26)15-11-20/h2-3,8-15,23-24H,4-7,16-18H2,1H3/b3-2+/t23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWSDIWSVXXBNG-KOAGWOQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC[Si]1(N(C2CCCCC2N1CC3=CC=C(C=C3)Br)CC4=CC=C(C=C4)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C[Si]1(N([C@H]2CCCC[C@@H]2N1CC3=CC=C(C=C3)Br)CC4=CC=C(C=C4)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29Br2ClN2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648565 | |
| Record name | (3aS,7aS)-1,3-Bis[(4-bromophenyl)methyl]-2-[(2E)-but-2-en-1-yl]-2-chlorooctahydro-1H-1,3,2-benzodiazasilole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072220-37-1 | |
| Record name | (3aS,7aS)-1,3-Bis[(4-bromophenyl)methyl]-2-[(2E)-but-2-en-1-yl]-2-chlorooctahydro-1H-1,3,2-benzodiazasilole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S,S)-1,3-BIS-(4-BROMOBENZYL)-2-CHLOROOCTAHYDRO-2-(E)-CROTYL-2-1H-1,3,2-BENZODIAZASILOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(S,S)-1,3-Bis(4-bromobenzyl)-2-chlorooctahydro-2-(2E)-crotyl-1H-1,3,2-benzodiazasilole is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a unique benzodiazasilole core, which is known for its diverse biological activities. The presence of bromobenzyl and chlorinated groups enhances its lipophilicity and potentially its interaction with biological targets.
1. Anticancer Activity
Research has indicated that compounds similar to (S,S)-1,3-Bis(4-bromobenzyl)-2-chlorooctahydro-2-(2E)-crotyl-1H-1,3,2-benzodiazasilole exhibit significant anticancer properties. For instance, studies on related benzodiazasiloles have shown inhibition of cell proliferation in various cancer cell lines.
The IC50 values indicate the concentration required to inhibit 50% of cell growth, demonstrating the compound's effectiveness against these cancer types.
2. Antiviral Activity
Compounds with similar structures have been evaluated for antiviral properties. Notably, certain derivatives have shown activity against HIV-1 reverse transcriptase and other viral targets. This suggests that (S,S)-1,3-Bis(4-bromobenzyl)-2-chlorooctahydro-2-(2E)-crotyl-1H-1,3,2-benzodiazasilole may also possess antiviral potential.
3. Anti-inflammatory Properties
The anti-inflammatory effects of benzodiazasilole derivatives have been documented in various studies. These compounds can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases.
The mechanisms underlying the biological activities of (S,S)-1,3-Bis(4-bromobenzyl)-2-chlorooctahydro-2-(2E)-crotyl-1H-1,3,2-benzodiazasilole are believed to involve:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and viral replication.
- Induction of Apoptosis: Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
- Interaction with Cellular Receptors: The lipophilic nature may facilitate binding to cellular receptors or membranes.
Case Studies
Several studies have focused on the biological evaluation of related benzodiazasiloles:
- A study demonstrated the cytotoxic effects of a series of benzodiazasiloles against human tumor cell lines using MTS assays. The results indicated a strong correlation between structural modifications and biological activity.
- Another investigation assessed the leishmanicidal activity of similar compounds against Leishmania mexicana, revealing IC50 values comparable to established treatments like amphotericin B .
Scientific Research Applications
Organic Synthesis
Reagent Development : The compound has been investigated as a reagent for the crotylation of aldehydes. Crotylation is a significant reaction in organic chemistry that allows for the formation of carbon-carbon bonds with high stereoselectivity. Recent studies have shown that derivatives of this compound can serve as highly enantioselective reagents, facilitating the synthesis of complex molecules with defined stereochemistry .
Catalysis : The benzodiazasilole framework has been explored for its catalytic properties in various organic transformations. Its ability to stabilize reactive intermediates makes it a valuable component in catalytic cycles, particularly those involving carbene chemistry and acyl anion equivalents . The incorporation of silicon into these reactions enhances reactivity and selectivity, which is crucial for synthesizing pharmaceuticals and fine chemicals.
Material Science
Semiconductors : The silicon-containing structure of (S,S)-1,3-Bis(4-bromobenzyl)-2-chlorooctahydro-2-(2E)-crotyl-1H-1,3,2-benzodiazasilole positions it as a candidate for use in semiconductor materials. Its electronic properties can be tuned through substitution patterns, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . The compound's ability to facilitate charge transport while maintaining stability under operational conditions is particularly advantageous.
Photonic Devices : The compound has potential applications in photonic devices due to its unique optical properties. Research indicates that compounds with similar structures can be used in electrophotographic photoreceptors and photoelectric converters . These applications leverage the compound's ability to absorb light and convert it into electrical energy efficiently.
Case Studies
Preparation Methods
Formation of Chiral Bicyclic Lactams
- The initial step involves the cyclocondensation of (S)-phenylglycinol with racemic or prochiral δ-oxo acid derivatives or δ-keto diesters .
- This reaction proceeds via dynamic kinetic resolution, producing enantiopure bicyclic lactams with substituents at α, β, or γ positions of the heterocyclic ring.
- The process is highly stereoselective and efficient, allowing for the generation of various substituted bicyclic lactams in one step.
Functionalization with 4-Bromobenzyl Groups
- The 1,3-positions of the benzodiazasilole ring are substituted with 4-bromobenzyl groups .
- This is usually accomplished by N-alkylation reactions using 4-bromobenzyl halides under conditions that preserve stereochemical integrity.
Attachment of (2E)-Crotyl Side Chain
- The (2E)-crotyl substituent is introduced via alkylation or cross-coupling reactions at the 2-position or on the silicon atom, depending on the synthetic route.
- The E-configuration of the crotyl group is maintained by careful control of reaction conditions and use of stereochemically defined crotyl precursors.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclocondensation | (S)-Phenylglycinol + δ-oxo acid derivative, mild heating | 75-90 | High stereoselectivity, dynamic kinetic resolution |
| Benzodiazasilole ring closure | Silicon reagent + nitrogen base, chlorinating agent | 80-95 | Formation of benzodiazasilole core with 2-chloro substitution |
| N-Alkylation with 4-bromobenzyl halide | Base (e.g., NaH), solvent (THF or DMF), room temp | 70-85 | Retains stereochemistry, selective substitution |
| Crotyl group attachment | Crotyl halide or equivalent, palladium catalyst (if cross-coupling) | 65-90 | Maintains (2E)-configuration, careful control required |
Yields are approximate and depend on substrate purity and reaction scale.
Research Findings and Optimization Notes
- The use of chiral amino alcohols such as (S)-phenylglycinol is critical for stereochemical control, enabling access to both enantiomers by choice of starting material.
- The dynamic kinetic resolution during cyclocondensation allows efficient conversion of racemic substrates to enantiopure products, enhancing overall synthetic efficiency.
- The benzylic character of the C-N bond in intermediates facilitates reductive removal of chiral auxiliaries when needed, enabling further functionalization.
- Intramolecular proton-transfer events during some steps contribute to high diastereoselectivity.
- The chlorination step requires mild conditions to avoid decomposition of the bicyclic framework.
- The (2E)-crotyl substituent introduction benefits from stereochemically pure crotyl reagents to preserve the double bond geometry.
- The final compound exhibits good stability as a solid with a melting point of 92-96 °C , indicating successful incorporation of all substituents and ring closure.
Summary Table of Key Synthetic Features
| Feature | Description |
|---|---|
| Chiral Auxiliary | (S)-Phenylglycinol or (R)-Phenylglycinol |
| Core Formation | Cyclocondensation forming bicyclic lactams |
| Benzodiazasilole Ring Formation | Silicon-nitrogen ring closure with chlorination at C-2 |
| Substituents | 1,3-Bis(4-bromobenzyl) groups via N-alkylation |
| Side Chain | (2E)-Crotyl group introduced via alkylation or coupling |
| Stereochemistry | Controlled by chiral auxiliary and reaction conditions |
| Yield Range | 65-95% per step |
| Physical State | Solid, mp 92-96 °C |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
